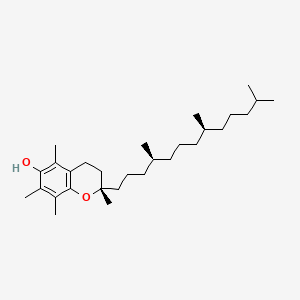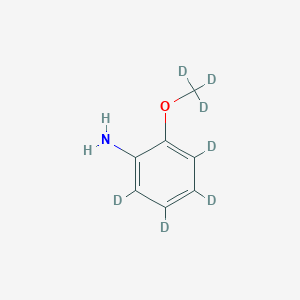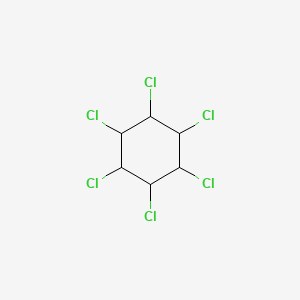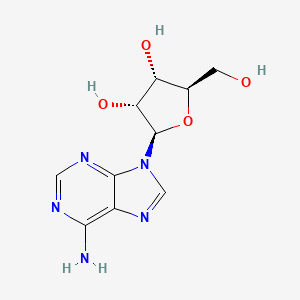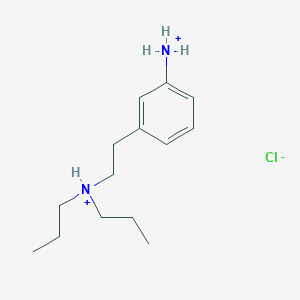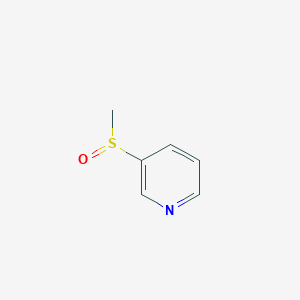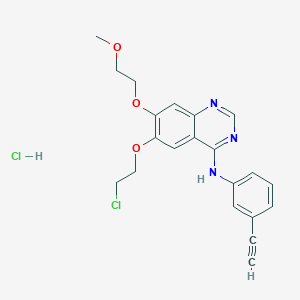
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride
描述
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C21H21Cl2N3O3 with a molecular weight of 434.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves multiple steps, starting from the parent compound Erlotinib. The key steps include:
Chlorination: Introduction of a chloroethyl group at the 6-O position.
Desmethoxylation: Removal of the methoxyethyl group at the 6-O position.
These reactions typically require specific reagents and conditions, such as chlorinating agents and controlled temperatures, to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination and desmethoxylation reactions.
Purification: Techniques such as crystallization and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
科学研究应用
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to its EGFR inhibition properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This mechanism is crucial in cancer research, as EGFR is often overexpressed in various cancers .
相似化合物的比较
Similar Compounds
Erlotinib: The parent compound, also an EGFR inhibitor.
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor with broader activity against other tyrosine kinases.
Uniqueness
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is unique due to its specific modifications at the 6-O position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors .
属性
IUPAC Name |
6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFZBXSVTMDWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-04-9 | |
| Record name | 4-Quinazolinamine, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)
